

In-Depth Technical Guide: 4-(4-Morpholinyl)phthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Morpholinyl)phthalonitrile

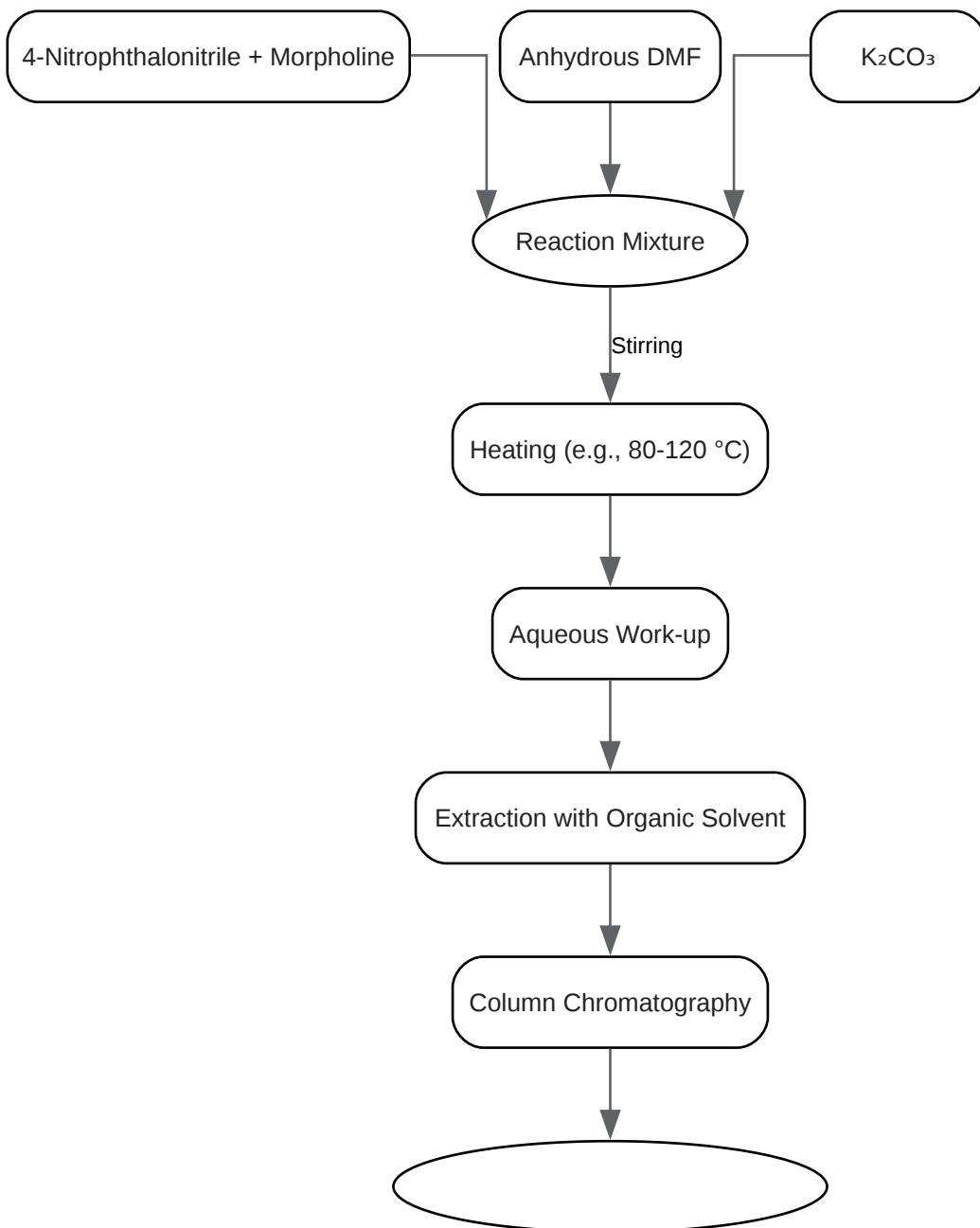
Cat. No.: B428609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Morpholinyl)phthalonitrile**, a molecule of interest in medicinal chemistry and materials science. This document details its chemical properties, a standard synthesis protocol, and an exploration of its potential biological significance.

Core Molecular Data


The fundamental chemical properties of **4-(4-Morpholinyl)phthalonitrile** are summarized below.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ N ₃ O
Molecular Weight	213.24 g/mol
IUPAC Name	4-(morpholin-4-yl)benzene-1,2-dicarbonitrile
Canonical SMILES	C1COCCN1C2=CC=C(C(=C2)C#N)C#N
CAS Number	Not explicitly found in searches

Synthesis Protocol

The primary synthetic route to **4-(4-Morpholinyl)phthalonitrile** involves the nucleophilic aromatic substitution of 4-nitrophthalonitrile with morpholine. This reaction is a common and effective method for the synthesis of various 4-substituted phthalonitrile derivatives.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(4-Morpholinyl)phthalonitrile**.

Detailed Methodology

Materials:

- 4-Nitrophthalonitrile
- Morpholine
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

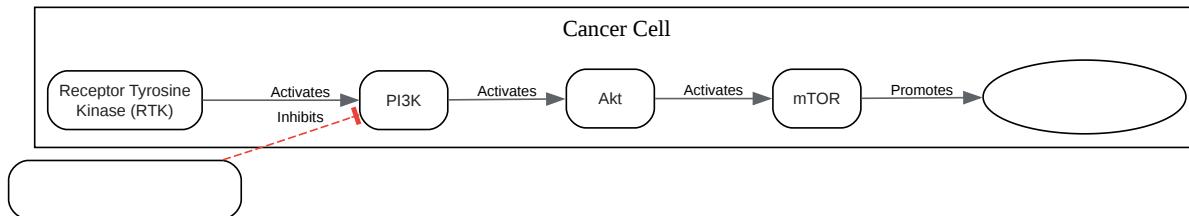
Procedure:

- To a solution of 4-nitrophthalonitrile (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
- Add morpholine (1.1-1.5 equivalents) dropwise to the stirring suspension.
- Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **4-(4-Morpholiny)phthalonitrile**.

Note: This is a generalized protocol based on the synthesis of similar phthalonitrile derivatives. Optimization of reaction conditions (temperature, time, and stoichiometry) may be required for optimal yield and purity.

Potential Biological Significance and Signaling Pathways


While specific biological targets and signaling pathways for **4-(4-Morpholiny)phthalonitrile** have not been extensively elucidated in the available literature, the morpholine and phthalonitrile moieties are present in numerous biologically active compounds.

Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

Phthalonitrile derivatives are precursors to phthalocyanines, which have applications in photodynamic therapy (PDT) for cancer. Furthermore, some nitrile-containing compounds have been investigated as inhibitors of various enzymes. Given these precedents, **4-(4-Morpholiny)phthalonitrile** could potentially interact with various cellular signaling pathways.

Hypothetical Signaling Pathway Interactions

The following diagram illustrates a hypothetical scenario where a morpholino-containing compound could modulate a generic cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known activities of related compounds and is intended for illustrative purposes only. Experimental validation is required to determine the actual biological targets and mechanism of action of **4-(4-Morpholinyl)phthalonitrile**.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **4-(4-Morpholinyl)phthalonitrile**. The following table outlines the expected analytical data based on the characterization of similar compounds.

Technique	Expected Observations
¹ H NMR	Aromatic protons of the phthalonitrile ring would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The protons of the morpholine ring would appear as two distinct triplets in the upfield region (approx. 3.0-4.0 ppm).
¹³ C NMR	Signals corresponding to the aromatic carbons of the phthalonitrile ring, including the two nitrile carbons (approx. 115-120 ppm). Signals for the carbons of the morpholine ring would also be present.
FT-IR (cm ⁻¹)	A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration (approx. 2220-2230 cm ⁻¹). C-H stretching vibrations of the aromatic and aliphatic moieties. C-O-C stretching of the morpholine ring.
Mass Spectrometry	The molecular ion peak [M] ⁺ or protonated molecule [M+H] ⁺ corresponding to the calculated molecular weight (213.24 g/mol) should be observed.

This technical guide provides a foundational understanding of **4-(4-Morpholiny)phthalonitrile** for researchers and professionals in drug development and materials science. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-(4-Morpholiny)phthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b428609#4-4-morpholiny-phthalonitrile-molecular-weight\]](https://www.benchchem.com/product/b428609#4-4-morpholiny-phthalonitrile-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com